3-Bromo-N,N-dimethylbenzimidamide
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Overview
Description
3-Bromo-N,N-dimethylbenzimidamide is an organic compound with the molecular formula C9H11BrN2. It is a derivative of benzimidamide, where the benzene ring is substituted with a bromine atom at the third position and the amide nitrogen atoms are dimethylated. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylbenzimidamide typically involves the bromination of N,N-dimethylbenzimidamide. One common method is to react N,N-dimethylbenzimidamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethylbenzimidamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the imidamide group to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzimidamides where the bromine is replaced by the nucleophile.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include debrominated benzimidamides or reduced imidamide derivatives.
Scientific Research Applications
3-Bromo-N,N-dimethylbenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and dimethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with an amide group instead of an imidamide group.
3-Bromo-N,N-dimethylbenzenamine: Similar structure but with an amine group instead of an imidamide group.
3-Bromo-N,N-dimethylbenzylamine: Similar structure but with a benzylamine group instead of an imidamide group.
Uniqueness
3-Bromo-N,N-dimethylbenzimidamide is unique due to the presence of the imidamide group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and biological applications where other compounds may not be as effective.
Biological Activity
3-Bromo-N,N-dimethylbenzimidamide (CAS No. not explicitly listed in the sources) is a compound that has garnered attention for its potential biological activities, particularly in relation to its effects on the central nervous system and its role as a modulator of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10BrN
- Molecular Weight : 227.10 g/mol
- Chemical Structure : The compound features a bromine atom attached to a dimethylbenzimidamide core, which is significant for its interaction with biological targets.
This compound acts primarily as a positive allosteric modulator of the α7 nAChR. This receptor is crucial for cognitive function and is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The modulation of this receptor can enhance neurotransmitter release and neuronal excitability, thereby potentially improving cognitive functions.
Key Points:
- nAChR Modulation : The α7 nAChR is expressed in both the central nervous system and peripheral immune cells. Activation of this receptor can inhibit pro-inflammatory cytokine release, which is beneficial in treating inflammatory diseases such as rheumatoid arthritis and atherosclerosis .
- Neuroprotective Effects : Evidence suggests that compounds targeting α7 nAChR may protect against neurodegeneration, particularly in conditions like Parkinson's disease and Alzheimer's disease .
Biological Activity and Pharmacological Effects
Research indicates that this compound has several notable biological activities:
- Cognitive Enhancement : By modulating α7 nAChR activity, the compound may enhance cognitive functions and ameliorate symptoms associated with cognitive impairments.
- Anti-inflammatory Properties : The compound's ability to activate peripheral α7 nAChRs contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Neuroprotective Potential : Studies have shown that compounds with similar structures exhibit neuroprotective properties by preventing neuronal loss in models of neurodegeneration .
Case Studies
Several studies have highlighted the potential of compounds similar to this compound:
- Study on Cognitive Impairment : A study demonstrated that positive allosteric modulators of α7 nAChR could significantly improve cognitive performance in animal models of Alzheimer's disease. The results indicated enhanced synaptic plasticity and reduced amyloid plaque formation .
- Inflammation Models : Research involving peripheral immune cell activation showed that α7 nAChR agonists could reduce pro-inflammatory cytokine levels in models of rheumatoid arthritis, suggesting therapeutic implications for inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H11BrN2 |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2/c1-12(2)9(11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 |
InChI Key |
DWWRYCOXPKSSPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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